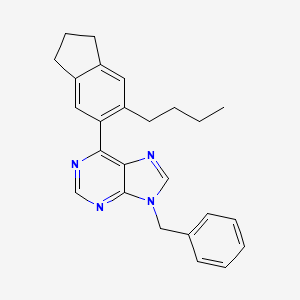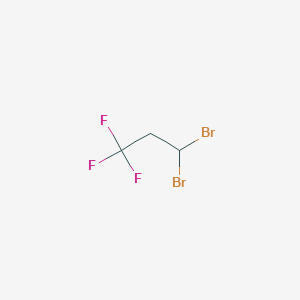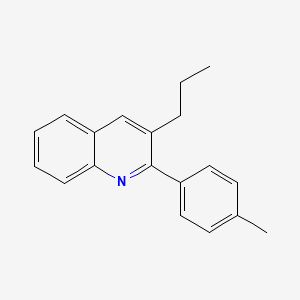
Quinoline, 2-(4-methylphenyl)-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(4-methylphenyl)-3-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a 4-methylphenyl group at the 2-position and a propyl group at the 3-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-methylphenyl)-3-propyl- typically involves the reaction of 2-aminobenzophenone with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to cyclize aniline derivatives into quinoline structures .
Industrial Production Methods
Industrial production of Quinoline, 2-(4-methylphenyl)-3-propyl- often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Quinoline, 2-(4-methylphenyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines or tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Quinoline, 2-(4-methylphenyl)-3-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Quinoline, 2-(4-methylphenyl)-3-propyl- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Phenylquinoline: Similar structure but lacks the propyl group, used in similar applications.
4-Methylquinoline: Contains a methyl group at the 4-position, used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Quinoline, 2-(4-methylphenyl)-3-propyl- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both the 4-methylphenyl and propyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications .
特性
CAS番号 |
785815-32-9 |
|---|---|
分子式 |
C19H19N |
分子量 |
261.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3-propylquinoline |
InChI |
InChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3 |
InChIキー |
RTRBINSICOIOJP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
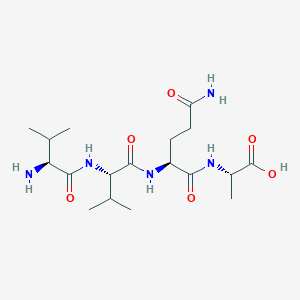
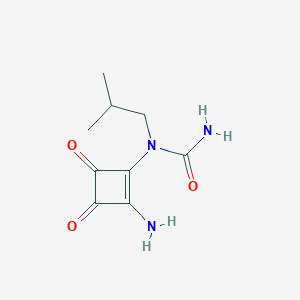
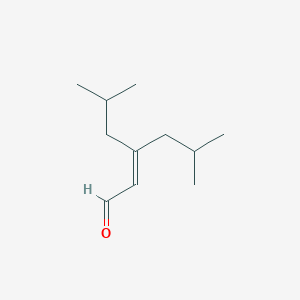
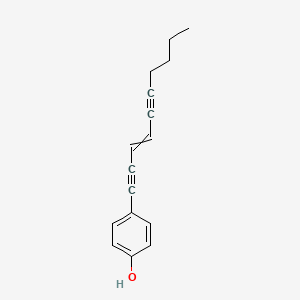

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
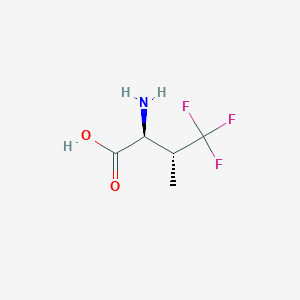
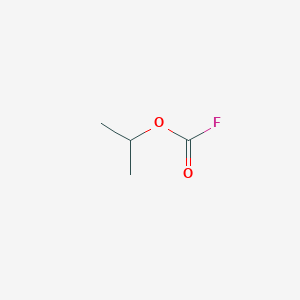

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
